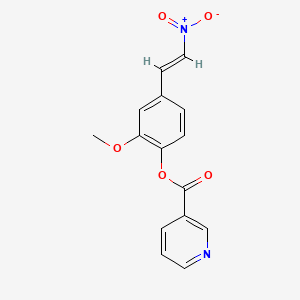

![molecular formula C17H16N2O2 B5549812 1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, involves relay catalytic cascade reactions, which may offer insights into the synthesis of 1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione. These methods involve the use of binary catalytic systems, such as FeCl2/Et3N, leading to pyrrolylpyridinium salts, followed by hydrazinolysis. Catalytic reduction of the ylides gives the final pyrrole derivatives (Galenko et al., 2015). Another relevant method involves the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to synthesize 2,3-disubstituted pyrrolidines and piperidines, indicating the potential for diverse synthetic routes (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidinedione core, substituted with a biphenylylamino group through a methylene bridge. This structure could be analyzed using techniques such as NMR and high-resolution mass spectrometry to confirm the positioning of the substituents and the overall molecular conformation.

Chemical Reactions and Properties

Compounds with similar structures, such as 5-phenyl substituted 1-methyl-2-pyridones and biphenyl carboxylic acids, have been synthesized and evaluated as inhibitors, indicating that this compound could participate in various chemical reactions and possess distinctive properties, such as inhibitory activity (Picard et al., 2002).

科学的研究の応用

Chemical Modification and Biopolymer Applications

Xylan Derivatives and Biopolymer Applications : Xylan esters and ethers, synthesized through modifications involving compounds like pyrrolidinedione derivatives, show promise in drug delivery applications. These derivatives can form nanoparticles used for encapsulating drugs, showcasing the utility of pyrrolidinedione derivatives in pharmaceuticals beyond direct drug application (Petzold-Welcke et al., 2014).

Optical Properties and Material Science

Diketopyrrolopyrroles : Related to pyrrolidinedione derivatives, diketopyrrolopyrroles are utilized for their excellent optical properties in materials science. These compounds are pivotal in creating high-quality pigments, solar cells, and fluorescence imaging, indicating the versatility of pyrrolidinedione-related structures in advanced technological applications (Grzybowski & Gryko, 2015).

Electrochemical Sensors

Improved Detection of Paraquat in Food Samples : While not directly related to the specific compound, the development of electrochemical sensors for detecting substances like paraquat showcases the potential for pyrrolidinedione derivatives in enhancing food safety and environmental monitoring. The sensitivity and selectivity of these sensors are crucial for identifying toxic substances at low concentrations, reflecting on the broader applications of related chemistry in public health and safety (Laghrib et al., 2020).

特性

IUPAC Name |

1-[(4-phenylanilino)methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c20-16-10-11-17(21)19(16)12-18-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,18H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYNLLNHLJCLRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)